molecular formula C21H21NO5S B2931618 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE CAS No. 1448064-28-5

3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE

Cat. No.: B2931618
CAS No.: 1448064-28-5
M. Wt: 399.46
InChI Key: GUQRJTBBDCMUFP-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[321]OCTANE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves multiple steps, starting with the preparation of the bicyclic core. This core can be synthesized through an intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . The reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE is unique due to its combination of a benzenesulfonyl group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c23-21(14-6-9-19-20(10-14)27-13-26-19)22-15-7-8-16(22)12-18(11-15)28(24,25)17-4-2-1-3-5-17/h1-6,9-10,15-16,18H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRJTBBDCMUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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